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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fibrinolytic properties of two prominent
proteolytic enzymes, Serrapeptase and Nattokinase. The information presented herein is
supported by experimental data to assist researchers and professionals in drug development in
their understanding and potential application of these enzymes.

Quantitative Comparison of Fibrinolytic Activity

The fibrinolytic activity of enzymes is a measure of their ability to break down fibrin, a key
component of blood clots. Direct comparison between Serrapeptase and Nattokinase can be
challenging due to the different units of activity often reported in studies. However, by
examining their specific activities, a more standardized comparison can be made.
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Specific .
- . .. Optimal
Fibrinolytic Activity .
Enzyme L . Optimal pH Temperatur  Source
Activity (protein
e
basis)
Serratia
1295 U/mg[1] 3867 U/mg[1]
Serrapeptase 2] 2] 9.0[112] 37-40°C[1][2] marcescens|
3]
< 2000 U/mg
Typically (after ]
) Bacillus
] 2000-7000 ammonium N
Nattokinase 8.5[5] 40°CJ5] subtilis
FU per sulfate
o natto[6]
dose[4] precipitation)
[2]

Note: U (International Unit) and FU (Fibrinolytic Unit) are not directly equivalent and a standard
conversion factor has not been established. The specific activity for Nattokinase can vary
based on the purification method. The value presented is a reported upper limit after a specific
purification step for comparison purposes.

Mechanisms of Fibrinolytic Action

Both Serrapeptase and Nattokinase exhibit fibrinolytic activity, but their mechanisms of action
have distinct characteristics.

Serrapeptase primarily acts as a direct fibrinolytic agent. It is a proteolytic enzyme that directly
breaks down the fibrin mesh of blood clots.[3]

Nattokinase possesses a dual mechanism of action. It not only directly degrades fibrin but also
enhances the body's innate fibrinolytic processes.[7] This is achieved through:

 Increasing tissue Plasminogen Activator (t-PA): t-PA is a crucial enzyme that converts
plasminogen to plasmin, the primary enzyme responsible for breaking down fibrin.[7]

» Converting Prourokinase to Urokinase: Urokinase is another plasminogen activator, and
Nattokinase facilitates its production.[7]
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This multi-faceted approach suggests that Nattokinase may have a broader impact on the
fibrinolytic system.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the fibrinolytic
activity of Serrapeptase and Nattokinase.

Fibrin Plate Assay

This assay is widely used to qualitatively and quantitatively assess the fibrinolytic activity of an
enzyme.

Principle: The enzyme's ability to lyse a fibrin clot embedded in an agarose gel is measured.
The area of the clear zone of lysis is proportional to the enzyme's activity.

Protocol for Serrapeptase:

o Plate Preparation: A mixture of 10 mL of 0.25% (w/v) bovine fibrinogen in Tris-HCI buffer (50
mM, pH 8.0) and 10 mL of 1.5% (w/v) agarose solution (preheated to 55°C) is prepared. 40
U of thrombin is added and mixed. 5 mL of this mixture is poured into a 60 mm Petri dish and
allowed to solidify at room temperature.[1]

o Sample Application: Wells of 2 mm diameter are created in the fibrin plate. 5 pL of the
Serrapeptase solution is added to each well.[1]

e Incubation: The plate is incubated at 37°C for 18 hours.[1]

e Analysis: The diameter of the clear zone of lysis around each well is measured. The
fibrinolytic activity is determined by comparing the size of the lysis zone to a standard curve
prepared with a known fibrinolytic agent like urokinase.[1]

Protocol for Nattokinase:

e Plate Preparation: A solution containing 9 mL of 0.2% fibrinogen is placed in a petri dish. 0.2
mL of plasminogen (10 U) is added and mixed. Clotting is initiated by adding 0.2 mL of
thrombin solution (20 U). The plate is incubated at 37°C for 15 minutes to facilitate clotting.

[8]
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Sample Application: A sample of the Nattokinase solution is applied to the center of the fibrin
plate.

Incubation: The plate is incubated at 37°C and the formation of a clear lytic zone is observed
over time.

Analysis: The diameter of the lytic zone is measured and compared to a standard to quantify
the fibrinolytic activity in Fibrinolytic Units (FU).

In Vitro Blood Clot Lysis Assay

This assay provides a more direct measure of an enzyme's ability to dissolve a pre-formed
blood clot.

Principle: A blood clot is formed in vitro and then incubated with the enzyme solution. The
percentage of clot lysis is determined by measuring the weight difference of the clot before and
after treatment.

Protocol for Serrapeptase:

Blood Collection and Clot Formation: 1 mL of fresh whole blood from a healthy rabbit is
placed in a sterile test tube and allowed to coagulate.[2]

Clot Treatment: A pre-weighed blood clot (approximately 0.5 g) is placed in a tube containing
1 mL of Serrapeptase solution at a specific concentration (e.g., 300 U/mL). A control tube
contains the clot in buffer alone.[2]

Incubation: The tubes are incubated at 37°C for 4 hours.[2]

Analysis: After incubation, the remaining clot is carefully removed and weighed. The
percentage of clot lysis is calculated using the formula: % Clot Lysis = ((Initial Clot Weight -
Final Clot Weight) / Initial Clot Weight) * 100[9] A study showed that at 300 U/mL,
serrapeptase achieved 96.6% clot lysis after 4 hours.[2][10]

Protocol for Nattokinase:

» Blood Collection and Clot Formation: Venous blood is drawn from healthy volunteers and
500 pL is transferred to pre-weighed sterile microcentrifuge tubes. The tubes are incubated
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at 37°C for 45 minutes to allow clot formation.[8][11]

o Serum Removal and Clot Weighing: After clot formation, the serum is completely removed,
and the tube with the clot is weighed again to determine the initial clot weight.[8][11]

o Clot Treatment: 100 uL of the Nattokinase solution is added to the tube containing the clot. A
control tube receives buffer or water.[11]

 Incubation: The tubes are incubated at 37°C for 90 minutes.[8][11]

e Analysis: After incubation, the fluid is removed, and the tube with the remaining clot is
weighed again. The percentage of clot lysis is calculated as described for Serrapeptase.[11]
One study demonstrated that Nattokinase produced from P. aeruginosa CMSS UV60
resulted in 94% blood clot lysis within ten minutes.[8]

Visualizing the Fibrinolytic Pathways and
Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the
mechanisms of action and experimental procedures described above.

Direct Proteolytic . .
Serrapeptase Cleavage Fibrin (in Blood Clot) Degradation Fibrin Degradation
Products

Click to download full resolution via product page

Caption: Direct fibrinolytic pathway of Serrapeptase.
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Caption: Dual fibrinolytic pathways of Nattokinase.
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Caption: Workflow for the Fibrin Plate Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b13420345?utm_src=pdf-custom-synthesis
https://www.scielo.br/j/bjps/a/5pqHqqWY3P5xwZ4mkDZdrtB/?format=html&lang=en
https://www.scielo.br/j/bjps/a/5pqHqqWY3P5xwZ4mkDZdrtB/?format=pdf&lang=en
https://enzymescience.com/blogs/news/serrapeptase-and-nattokinase-understanding-the-differences
https://www.webmd.com/vitamins/ai/ingredientmono-1084/nattokinase
https://www.webmd.com/vitamins/ai/ingredientmono-1084/nattokinase
https://vjfc.nifc.gov.vn/ajax/research/getfile?filecode=a0cdf27c-f2b0-423b-9428-0d7ba74bbb2c
https://www.lv-pharm.rs/wp-content/uploads/2018/01/A-Comprehensive-Scientific-Review-of-Nattokinase.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644271/
https://www.researchgate.net/publication/366978608_Study_of_the_fibrinolytic_activity_of_serrapeptase_and_its_in_vitro_thrombolytic_effects
https://www.scielo.br/j/bjps/a/5pqHqqWY3P5xwZ4mkDZdrtB/abstract/?lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC1570448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1570448/
https://www.benchchem.com/product/b13420345#comparative-study-of-serrapeptase-and-nattokinase-fibrinolytic-activity
https://www.benchchem.com/product/b13420345#comparative-study-of-serrapeptase-and-nattokinase-fibrinolytic-activity
https://www.benchchem.com/product/b13420345#comparative-study-of-serrapeptase-and-nattokinase-fibrinolytic-activity
https://www.benchchem.com/product/b13420345#comparative-study-of-serrapeptase-and-nattokinase-fibrinolytic-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13420345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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